molecular formula C8H6BrNO B3050000 3-Bromoindolin-2-one CAS No. 22942-87-6

3-Bromoindolin-2-one

Cat. No.: B3050000
CAS No.: 22942-87-6
M. Wt: 212.04 g/mol
InChI Key: KQNMNQHOKUHSJP-UHFFFAOYSA-N
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Description

3-Bromoindolin-2-one, also known as 3-bromo-1H-indol-2-one, is a heterocyclic organic compound with the chemical formula C8H5BrN2O. This compound is a derivative of indole and features a bromine atom at the third position of the indolin-2-one core. It is widely used in various fields of research and industry, including medicinal chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoindolin-2-one can be synthesized through several methods. One common approach involves the bromination of indolin-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature for a few hours to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indolin-2-one core can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indolin-2-ol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted indolin-2-one derivatives.

    Oxidation Reactions: Products include indole-2,3-dione derivatives.

    Reduction Reactions: Products include indolin-2-ol derivatives.

Scientific Research Applications

3-Bromoindolin-2-one has a variety of applications in scientific research:

    Medicinal Chemistry: It is used as a starting material for the synthesis of various natural products, drugs, and bioactive molecules.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Fluorescent Probes: Due to its strong fluorescence, this compound is used for fluorescent labeling of biological molecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of 3-Bromoindolin-2-one involves its interaction with specific molecular targets and pathways:

    Protein Tyrosine Kinases: The compound inhibits the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Cell Cycle Arrest and Apoptosis: It induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins and triggering oxidative stress and DNA damage.

Comparison with Similar Compounds

3-Bromoindolin-2-one can be compared with other similar compounds, such as:

    Indolin-2-one: The parent compound without the bromine substitution. It has different reactivity and biological activity profiles.

    3-Chloroindolin-2-one: A similar compound with a chlorine atom instead of bromine. It may exhibit different chemical reactivity and biological effects.

    3-Iodoindolin-2-one: A compound with an iodine atom at the third position.

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .

Properties

IUPAC Name

3-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMNQHOKUHSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393759
Record name 2H-Indol-2-one, 3-bromo-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22942-87-6
Record name 2H-Indol-2-one, 3-bromo-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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